N-(2,4-difluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a combination of fluorine, iodine, and pyrazole moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound.
Introduction of the iodine atom: This can be achieved through halogenation reactions using reagents like iodine or N-iodosuccinimide.
Attachment of the acetamide group: This step might involve acylation reactions using acetic anhydride or acetyl chloride.
Substitution with the difluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms (fluorine, iodine) can be substituted with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
- N-(2,4-difluorophenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
- N-(2,4-difluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
The uniqueness of N-(2,4-difluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its chloro, bromo, or methyl analogs. Iodine can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C11H8F2IN3O |
---|---|
Molecular Weight |
363.10 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H8F2IN3O/c12-7-1-2-10(9(13)3-7)16-11(18)6-17-5-8(14)4-15-17/h1-5H,6H2,(H,16,18) |
InChI Key |
LKYPOSJGVBTTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.